molecular formula C15H14N2OS B5760053 2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile

2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5760053
M. Wt: 270.4 g/mol
InChI Key: IAQYXTBUOWEFQZ-UHFFFAOYSA-N
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Description

2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with benzylsulfinyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile typically involves the nucleophilic substitution of a hydrogen atom by a cyano group. One efficient method starts with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which undergoes nucleophilic substitution to introduce the benzylsulfinyl group . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzylsulfinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzylsulfinyl group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Uniqueness: 2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the benzylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-8-12(2)17-15(14(11)9-16)19(18)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQYXTBUOWEFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)S(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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